molecular formula C10H8Cl2N2O4S2 B1455415 1-[3-(chlorosulfonyl)-4-methylphenyl]-1H-pyrazole-4-sulfonyl chloride CAS No. 1306605-15-1

1-[3-(chlorosulfonyl)-4-methylphenyl]-1H-pyrazole-4-sulfonyl chloride

Cat. No. B1455415
M. Wt: 355.2 g/mol
InChI Key: QTNDIXBFGVRJFX-UHFFFAOYSA-N
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Description

“1-[3-(chlorosulfonyl)-4-methylphenyl]-1H-pyrazole-4-sulfonyl chloride”, also known as CSPS, is an organic compound used in various fields of research and industry. It has a molecular formula of C10H8Cl2N2O4S2 and a molecular weight of 355.2 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring substituted with a 4-methylphenyl group at the 1-position and sulfonyl chloride groups at the 3- and 4-positions.

Scientific Research Applications

Synthesis and Characterization

Research on 1-[3-(chlorosulfonyl)-4-methylphenyl]-1H-pyrazole-4-sulfonyl chloride and related compounds primarily focuses on their synthesis and characterization. Studies have explored various methods to synthesize sulfonylated pyrazoles and other related compounds, emphasizing the structural elucidation through spectroscopic techniques such as IR, UV, NMR, and mass spectrometry. For example, Povarov et al. (2017) detailed the sulfonylation of 4-amino-1H pyrazoles with p-toluenesulfonyl chloride, leading to the creation of novel compounds like 3,5-dimethyl-4-tosylamino-1H-pyrazole and others, with their structures confirmed by spectroscopic methods (Povarov, Lyubyashkin, Kositsyna, Suboch, & Tovbis, 2017).

Catalytic Applications

The use of related compounds as catalysts in organic synthesis has been documented. Moosavi-Zare et al. (2013) synthesized a novel ionic liquid 1-sulfopyridinium chloride, used as an efficient, homogeneous, and reusable catalyst for the synthesis of bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via tandem Knoevenagel–Michael reaction under mild conditions. This highlights the potential of sulfonyl chloride derivatives in catalyzing organic reactions (Moosavi‐Zare, Zolfigol, Zarei, Zare, Khakyzadeh, & Hasaninejad, 2013).

Chemical Modifications and Reactions

The chemical reactivity of sulfonyl chlorides allows for their use in various organic synthesis reactions. Janosik et al. (2006) investigated the sulfonation of 1-phenylsulfonyl-1H-pyrroles and indoles, developing a clean protocol for synthesizing corresponding sulfonyl chlorides, which can be converted into sulfonamide derivatives. This work illustrates the versatility of sulfonyl chlorides in synthesizing a wide range of organic compounds (Janosik, Shirani, Wahlström, Malky, Stensland, & Bergman, 2006).

properties

IUPAC Name

1-(3-chlorosulfonyl-4-methylphenyl)pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O4S2/c1-7-2-3-8(4-10(7)20(12,17)18)14-6-9(5-13-14)19(11,15)16/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNDIXBFGVRJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C=N2)S(=O)(=O)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(chlorosulfonyl)-4-methylphenyl]-1H-pyrazole-4-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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